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Compound Name:
Ethyl 2,2-difluoro-3-

hydroxypropanoate

Cat. No.: B2361800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-3-
hydroxypropanoate, a fluorinated building block with significant potential in medicinal

chemistry and materials science. This document delves into its chemical and physical

properties, synthesis, spectroscopic profile, safety information, and its role in the development

of novel therapeutics.

Introduction: The Significance of Gem-Difluorination
in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug

discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's

pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity,

binding affinity, and bioavailability. The gem-difluoro group (CF2), in particular, is a valuable

motif that can act as a bioisostere for carbonyl groups, ethers, and other functionalities. This

substitution can lead to enhanced metabolic stability by blocking sites of oxidative metabolism

and can modulate the acidity or basicity of nearby functional groups through its strong electron-

withdrawing inductive effect. Ethyl 2,2-difluoro-3-hydroxypropanoate is a versatile building
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block that provides a straightforward entry point for incorporating the valuable α,α-difluoro-β-

hydroxy ester moiety into more complex molecular architectures.

Section 1: Core Properties and Identification
CAS Number: 380-41-6[1][2]

Molecular Formula: C₅H₈F₂O₃[1][2]

Molecular Weight: 154.11 g/mol [1][2]

Synonyms:

Ethyl 2,2-difluoro-3-hydroxypropionate

2,2-Difluoro-3-hydroxy-propionic acid ethyl ester

Physicochemical Properties
Property Value Source(s)

Appearance Colorless liquid (predicted) [2]

Boiling Point 75-78 °C at 9 mmHg [2]

Density 1.3 ± 0.1 g/cm³ (Predicted) [2]

Flash Point 90.1 ± 25.9 °C (Predicted) [2]

Refractive Index 1.385 (Predicted) [2]

LogP 0.14 (Predicted) [2]

PSA 46.53 Å² [2]

Section 2: Synthesis and Mechanistic
Considerations
The primary synthetic route to Ethyl 2,2-difluoro-3-hydroxypropanoate is the Reformatsky

reaction. This organozinc-mediated reaction involves the condensation of an α-halo ester with

a carbonyl compound, in this case, ethyl bromodifluoroacetate and formaldehyde.
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The Reformatsky Reaction: A Deeper Look
The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds. Its key

advantage over other organometallic additions (like Grignard reactions) is the ability to form the

organozinc reagent in the presence of the carbonyl electrophile. The zinc enolate is sufficiently

nucleophilic to add to aldehydes and ketones but is generally unreactive towards esters,

preventing self-condensation of the starting material.

The reaction proceeds through the following key steps:

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl

bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky

enolate.

Coordination and Addition: The carbonyl oxygen of formaldehyde coordinates to the zinc

atom, followed by nucleophilic attack of the enolate carbon onto the carbonyl carbon. This

typically proceeds through a six-membered chair-like transition state.

Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy

ester.

Ethyl bromodifluoroacetate + Zn Reformatsky Enolate
(Organozinc Intermediate)

Oxidative
Addition

Formaldehyde

Zinc Alkoxide Intermediate

Nucleophilic
Addition

Ethyl 2,2-difluoro-3-hydroxypropanoate

Acidic
Workup

Click to download full resolution via product page

Figure 1: Generalized workflow of the Reformatsky reaction for the synthesis of Ethyl 2,2-
difluoro-3-hydroxypropanoate.

Experimental Protocol: A Representative Reformatsky
Synthesis
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While a specific, detailed protocol for the synthesis of Ethyl 2,2-difluoro-3-
hydroxypropanoate is not readily available in the searched literature, the following is a

general and illustrative procedure for a Reformatsky reaction, which can be adapted by a

skilled chemist.[3]

Materials:

Activated Zinc dust

Iodine (catalytic amount)

Toluene (anhydrous)

Ethyl bromodifluoroacetate

Formaldehyde (or a suitable source like paraformaldehyde)

Hydrochloric acid (for workup)

Ethyl acetate or Diethyl ether (for extraction)

Brine

Anhydrous sodium or magnesium sulfate

Procedure:

A reaction flask is charged with activated zinc dust and a catalytic amount of iodine under an

inert atmosphere (e.g., Argon or Nitrogen).

Anhydrous toluene is added, and the mixture is briefly heated under reflux to further activate

the zinc, then cooled to room temperature.

A solution of ethyl bromodifluoroacetate and formaldehyde in anhydrous toluene is added

dropwise to the zinc suspension. The reaction is often exothermic and may require cooling to

maintain a controlled temperature.
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The reaction mixture is stirred at a specified temperature (e.g., 90 °C) for a set period (e.g.,

30 minutes) to ensure complete conversion.

After cooling to 0 °C, the reaction is quenched by the slow addition of dilute hydrochloric

acid.

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an

organic solvent like ethyl acetate.

The combined organic layers are washed with water and brine, dried over an anhydrous

drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified by silica gel column chromatography to yield the pure

Ethyl 2,2-difluoro-3-hydroxypropanoate.

Section 3: Spectroscopic Profile (Illustrative)
As of the date of this guide, the specific ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra

for Ethyl 2,2-difluoro-3-hydroxypropanoate, are not publicly available in the searched

databases. However, the expected spectral characteristics can be inferred from the analysis of

structurally similar compounds. The following data for related compounds are provided for

illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a

quartet for the -CH₂- and a triplet for the -CH₃) and the hydroxymethyl group (a triplet for the

-CH₂- coupled to the two fluorine atoms, and a broad singlet or triplet for the -OH proton,

which may exchange with trace water).

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the

difluorinated quaternary carbon, the hydroxymethyl carbon, and the two carbons of the ethyl

group. The signal for the carbon bearing the two fluorine atoms will appear as a triplet due to

C-F coupling.[4]
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¹⁹F NMR: The fluorine NMR is a powerful technique for fluorinated compounds. It is expected

to show a singlet or a narrowly coupled multiplet for the two equivalent fluorine atoms. The

chemical shift will be indicative of the gem-difluoroalkyl ester environment.[4][5][6]

Illustrative ¹⁹F NMR Data for a Related Compound (ethyl 2,2-difluoro-6-phenylhexanoate): A

triplet at δ -105.83 ppm (J = 16.8 Hz) is observed for the -CF₂- group.[5] This provides a

reasonable estimate for the expected chemical shift region for Ethyl 2,2-difluoro-3-
hydroxypropanoate.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Expected IR Absorptions:

O-H stretch: A strong, broad band in the region of 3400 cm⁻¹.

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.

C=O stretch (ester): A strong, sharp band around 1765 cm⁻¹.[5]

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at

m/z 154, although it may be of low intensity. Characteristic fragmentation patterns would

include the loss of the ethoxy group (-OCH₂CH₃), water (-H₂O), and other fragments

corresponding to the cleavage of the carbon-carbon bonds.

Section 4: Applications in Drug Development and
Organic Synthesis
Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable building block for the synthesis of more

complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility
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stems from the presence of multiple functional groups that can be selectively manipulated.

Role as a Bioisostere and Metabolic Blocker
The gem-difluoromethylene group is a well-established bioisostere for a carbonyl group.

Replacing a metabolically labile ketone with a CF₂ group can block oxidative metabolism at that

position, thereby increasing the in vivo half-life of a drug candidate. The electron-withdrawing

nature of the fluorine atoms can also influence the acidity and basicity of neighboring functional

groups, which can be fine-tuned to optimize drug-target interactions.

Synthetic Versatility
The hydroxyl group of Ethyl 2,2-difluoro-3-hydroxypropanoate can be further functionalized

through oxidation, etherification, or esterification. The ester group can be hydrolyzed to the

corresponding carboxylic acid or reduced to the diol. This array of possible transformations

makes it a versatile starting material for the synthesis of a wide range of fluorinated

compounds.

Ethyl 2,2-difluoro-3-hydroxypropanoate

Oxidation Esterification/
Etherification Hydrolysis Reduction

α,α-Difluoro-β-keto ester Functionalized side-chain α,α-Difluoro-β-hydroxy acid 1,1-Difluoro-2,3-propanediol

Click to download full resolution via product page

Figure 2: Synthetic transformations of Ethyl 2,2-difluoro-3-hydroxypropanoate.

Section 5: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for Ethyl 2,2-difluoro-3-hydroxypropanoate is not widely

available. However, based on data for structurally related compounds and supplier information,
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the following GHS classifications and precautions are advised.[1]

GHS Hazard Classification
Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

GHS Pictograms:

Exclamation Mark

Precautionary Statements
The following precautionary statements are recommended for handling Ethyl 2,2-difluoro-3-
hydroxypropanoate:[1]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P271: Use only outdoors or in a well-ventilated area.

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P330: Rinse mouth.

P332+P313: If skin irritation occurs: Get medical advice/attention.

P337+P313: If eye irritation persists: Get medical advice/attention.

P362: Take off contaminated clothing and wash before reuse.

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

P405: Store locked up.

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with

skin, eyes, and clothing. Avoid inhalation of vapors.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is

recommended to store under an inert atmosphere in a freezer at or below -20°C.[1]

Conclusion
Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable and versatile building block in modern

organic synthesis, particularly for applications in drug discovery and development. Its gem-

difluoro motif offers opportunities to enhance the metabolic stability and modulate the electronic

properties of target molecules. While detailed spectroscopic and reactivity data are still

emerging, the established synthetic routes and the predictable chemical behavior of this

compound make it an attractive tool for medicinal chemists and researchers in related fields. As

with all chemicals, proper safety precautions should be strictly followed during its handling and

use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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